molecular formula C15H10O4 B190333 Nordalbergin CAS No. 482-82-6

Nordalbergin

Cat. No. B190333
CAS RN: 482-82-6
M. Wt: 254.24 g/mol
InChI Key: TZRNJQYCOSMOJS-UHFFFAOYSA-N
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Description

Nordalbergin is a coumarin isolated from the wood bark of Dalbergia sissoo . It shows strong activity in the induction of differentiation of HL-60 cells .


Molecular Structure Analysis

This compound has a molecular formula of C15H10O4 . Its average mass is 254.238 Da and its monoisotopic mass is 254.057907 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 522.4±50.0 °C at 760 mmHg, and a flash point of 205.2±23.6 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Routes : Chatterjee, Ganguly, and Sen (1976) developed a successful method for synthesizing 4-phenylcoumarins, including nordalbergin, with good yield. This approach involved using vanillin in the Dakin reaction to yield O-methoxyhydroquinone, which then furnished dalbergin and subsequently this compound through demethylation (Chatterjee, Ganguly, & Sen, 1976).

  • Dissociation Constants and Solubility : Kong et al. (2015) measured the dissociation constants (pKa) of dalbergin and this compound using UV spectroscopy. They also determined their solubilities in various solvents at different temperatures, finding that the solubility increased with temperature (Kong et al., 2015).

Other Research Involving this compound

  • Neoflavonoid Research : Mukerjee, Saroja, and Seshadri (1971) discovered a new 4-phenyl chromene, dalbergichromene, in the stem-bark of Dalbergia sissoo, alongside this compound. They provided insights into the conversion of 4-phenylcoumarins into 4-phenylchromenes (Mukerjee, Saroja, & Seshadri, 1971).

Mechanism of Action

Safety and Hazards

Nordalbergin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling .

Biochemical Analysis

Biochemical Properties

Nordalbergin has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes . It influences cell function by decreasing NF-κB activity, attenuating MAPKs signaling pathway activation by decreasing JNK and p38 phosphorylation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It suppresses iNOS and cyclooxygenase-2 expressions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been found to reduce the production of NO and pro-inflammatory cytokines in vitro and ex vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It exhibits protective effects against the infiltration of inflammatory cells and also inhibits the levels of organ damage markers (AST, ALT, BUN) by LPS-challenged mice .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

properties

IUPAC Name

6,7-dihydroxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNJQYCOSMOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415775
Record name Nordalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

482-82-6
Record name Nordalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Nordalbergin exhibits promising anti-inflammatory effects, particularly in the context of neuroinflammation. Research suggests that it achieves this by targeting multiple pathways in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, which are key players in neuroinflammation. [] Specifically, this compound was found to:

  • Attenuate MAPK signaling: this compound suppresses the activation of mitogen-activated protein kinases (MAPKs), crucial signaling molecules involved in inflammatory responses. []
  • Inhibit NLRP3 inflammasome activation: The NLRP3 inflammasome is a multiprotein complex that triggers the release of pro-inflammatory cytokines. This compound effectively inhibits the activation of this complex, thereby reducing the production of inflammatory mediators like IL-1β. []
  • Reduce ROS production: this compound effectively decreases the production of reactive oxygen species (ROS), both intracellularly and within mitochondria. Excessive ROS production contributes significantly to oxidative stress and inflammation, and this compound's ability to mitigate this suggests a potent antioxidant mechanism. []

A: While the provided research doesn't directly investigate this compound's structure-activity relationship in detail, a related study on coumarins and HL-60 cell differentiation offers valuable insights. [] This research highlights the significance of the 6,7-dihydroxy moiety in the coumarin structure for inducing differentiation in HL-60 cells. While this study doesn't directly investigate this compound, it underscores the importance of specific structural elements in coumarins for their biological effects. Further research is needed to fully elucidate the structure-activity relationship of this compound and identify the structural features responsible for its observed activities.

A: The solubility of this compound has been investigated in various solvents at different temperatures. [] * Solubility Order: this compound exhibits varying solubility in different solvents, with the following order observed: propanone > methanol > ethyl ethanoate > trichloromethane > water > hexane. []* Temperature Dependence: As the temperature increases, the solubility of this compound in all six tested solvents (water, methanol, propanone, ethyl ethanoate, trichloromethane, and hexane) also increases. [] This information is crucial for developing formulations and understanding its behavior in various environments.

ANone: Several analytical methods have been employed to characterize and quantify this compound:

  • Ultraviolet (UV) Spectroscopy: This method has been used to determine both the dissociation constants (pKa) and solubility of this compound in different solvents. []
  • ELISA (Enzyme-linked immunosorbent assay): This technique was employed to measure the secretion of inflammatory cytokines (IL-6, TNF-α, and IL-1β) from LPS-stimulated BV2 microglia cells treated with this compound. []
  • Western Blot: This method was used to assess the expression levels of various proteins, including iNOS, COX-2, MAPKs, and NLRP3 inflammasome-related proteins, in LPS-stimulated BV2 microglia cells treated with this compound. []
  • Flow Cytometry: This technique was utilized to measure the production of both intracellular and mitochondrial ROS in LPS-stimulated BV2 microglia cells treated with this compound. []

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